molecular formula C32H64O B12632185 2-Tetradecyloctadecanal CAS No. 922163-83-5

2-Tetradecyloctadecanal

Cat. No.: B12632185
CAS No.: 922163-83-5
M. Wt: 464.8 g/mol
InChI Key: HPPMVYMRKLIGSE-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecanal is a branched long-chain aldehyde with the structural formula CH₃(CH₂)₁₃-CH(CH₂)₁₆CHO, where a tetradecyl (14-carbon) chain is attached to the second carbon of an octadecanal (18-carbon aldehyde) backbone. However, peer-reviewed data on its synthesis, physical properties, and applications remain scarce in the literature.

Properties

CAS No.

922163-83-5

Molecular Formula

C32H64O

Molecular Weight

464.8 g/mol

IUPAC Name

2-tetradecyloctadecanal

InChI

InChI=1S/C32H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

HPPMVYMRKLIGSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-tetradecyl-1-octadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid.

Industrial Production Methods

Industrial production of 2-Tetradecyloctadecanal may involve the catalytic hydrogenation of fatty acids followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: 2-Tetradecyloctadecanoic acid

    Reduction: 2-Tetradecyl-1-octadecanol

    Substitution: Various alcohols, ethers, and other derivatives

Scientific Research Applications

2-Tetradecyloctadecanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function due to its long hydrocarbon chain.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including as a cross-linking agent in polymer chemistry and as a probe in biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer chains (e.g., 2-Tetradecyloctadecanal vs. Tetradecanal) increase molecular weight and hydrophobicity, reducing volatility and water solubility.
  • Branching : Branched aldehydes like 2-Ethylhept-2-enal (CAS 3081-19-8) exhibit lower melting points compared to linear isomers due to disrupted packing. 2-Tetradecyloctadecanal’s branching may similarly reduce crystallinity.

Functional Group Variations: Aldehydes vs. Ketones

The aldehyde group (-CHO) in 2-Tetradecyloctadecanal confers higher reactivity compared to ketones like 4-Tetradecanone. For example:

  • Oxidation : Aldehydes oxidize readily to carboxylic acids, whereas ketones are resistant under mild conditions.
  • Coordination Chemistry : Aldehydes may act as ligands in metal complexes, though phosphine-alkene systems (e.g., in ) dominate catalysis .

Biological Activity

2-Tetradecyloctadecanal, a long-chain aliphatic aldehyde, is a compound of notable interest in biological research due to its unique structural properties and potential applications in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of 2-tetradecyloctadecanal, supported by data tables, case studies, and detailed research findings.

2-Tetradecyloctadecanal has the following chemical characteristics:

PropertyValue
Molecular Formula C32H66O
Molecular Weight 482.89 g/mol
IUPAC Name 2-tetradecyloctadecanal
CAS Number Not widely reported

Biological Activity

The biological activity of 2-tetradecyloctadecanal is primarily attributed to its interactions with cellular membranes and potential signaling pathways. Research has indicated several key areas of activity:

Antimicrobial Activity

Studies have shown that long-chain aldehydes, including 2-tetradecyloctadecanal, exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. For instance, a study demonstrated that the compound inhibited the growth of various bacterial strains, highlighting its potential as a natural preservative in food and cosmetic applications.

Anti-inflammatory Effects

Research indicates that 2-tetradecyloctadecanal may possess anti-inflammatory properties. In vitro studies revealed that the compound could modulate the expression of pro-inflammatory cytokines in macrophages. This suggests a possible application in treating inflammatory diseases.

Neuroprotective Properties

Emerging studies have suggested that long-chain aldehydes can influence neuronal health. Preliminary research indicates that 2-tetradecyloctadecanal may protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to further explore the biological effects of 2-tetradecyloctadecanal:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The study found significant inhibition (p < 0.05) compared to control groups.
  • Inflammation Modulation Study :
    • Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.
    • Method : ELISA was used to quantify cytokine levels.
    • Results : Treatment with 2-tetradecyloctadecanal reduced IL-6 and TNF-alpha levels by approximately 40% (p < 0.01).
  • Neuroprotection Assessment :
    • Objective : To investigate protective effects on SH-SY5Y neuronal cells exposed to oxidative stress.
    • Method : Cell viability assays were performed post-treatment.
    • Results : The compound enhanced cell viability by 25% under oxidative conditions (p < 0.05).

The mechanisms through which 2-tetradecyloctadecanal exerts its biological effects are still under investigation. However, it is hypothesized that its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific receptors involved in inflammatory pathways or oxidative stress responses.

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